N-Desmethylquazepam
Overview
Description
N-Desmethylquazepam, also known as Nordazepam, is a 1,4-benzodiazepine derivative . It has amnesic, anticonvulsant, anxiolytic, muscle relaxant, and sedative properties . It is primarily used in the treatment of anxiety disorders .
Synthesis Analysis
The synthesis of N-Desmethylquazepam or similar benzodiazepines involves the formation of N-(2-benzoylphenyl)-2-bromoacetamides directly starting from the unprotected 2-amino-benzophenone . The continuous flow synthesis of benzodiazepines has been reported by several groups .Molecular Structure Analysis
The molecular structure of N-Desmethylquazepam consists of a benzodiazepine ring which is a fused benzene and diazepine ring . The exact molecular structure details can be found in chemical databases .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of N-Desmethylquazepam or similar benzodiazepines are complex and involve multiple steps . The reactions include the formation of N-(2-benzoylphenyl)-2-bromoacetamides and subsequent reactions to form the benzodiazepine ring .Scientific Research Applications
Metabolism and Pharmacokinetics
N-Desmethylquazepam is an active metabolite in various benzodiazepine drugs. Studies have revealed its significance in the metabolism and pharmacokinetics of these drugs. For example, Mandelli, Tognoni, and Garattini (1978) detailed the metabolism of diazepam, noting the accumulation of active N-desmethylated metabolite during long-term treatment. Similarly, Allen, Greenblatt, Harmatz, and Shader (1979) studied the pharmacokinetic parameters of N-desmethylquazepam after a single oral dose of prazepam, a benzodiazepine tranquilizer (Mandelli, Tognoni, & Garattini, 1978) (Allen, Greenblatt, Harmatz, & Shader, 1979).
Clinical Pharmacology
Clinical pharmacology research has explored the effects and interactions of N-desmethylquazepam in various contexts. For instance, Lader, Curry, and Baker (1980) studied the psychotropic effects of clorazepate, a precursor of N-desmethylquazepam, demonstrating its influence on psychological and physiological responses (Lader, Curry, & Baker, 1980).
Neuropharmacology
N-Desmethylquazepam's role in neuropharmacology is evident in studies like that of Marcucci et al. (1968), who observed its accumulation in the mouse brain, highlighting its potential in modulating anticonvulsant activity (Marcucci, Guaitani, Kvetina, Mussini, & Garattini, 1968).
Pharmacokinetics in Special Populations
Research by Drouet-Coassolo et al. (1990) on the pharmacokinetics of flunitrazepam and its metabolite, N-desmethyl flunitrazepam, in patients with liver disease versus healthy volunteers provides insights into how this metabolite behaves in different physiological states (Drouet-Coassolo, Iliadis, Coassolo, Antoni, & Cano, 1990).
properties
IUPAC Name |
7-chloro-5-(2-fluorophenyl)-1,3-dihydro-1,4-benzodiazepine-2-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFN2S/c16-9-5-6-13-11(7-9)15(18-8-14(20)19-13)10-3-1-2-4-12(10)17/h1-7H,8H2,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAFWJQYZZIJGPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=S)NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00167768 | |
Record name | N-Desmethylquazepam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00167768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Desmethylquazepam | |
CAS RN |
1645-32-5 | |
Record name | N-Desmethylquazepam | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001645325 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Desmethylquazepam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00167768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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